molecular formula C18H28O4Si4 B3424072 Quadrosilan CAS No. 33204-76-1

Quadrosilan

Cat. No.: B3424072
CAS No.: 33204-76-1
M. Wt: 420.8 g/mol
InChI Key: ZTQZMPQJXABFNC-UHFFFAOYSA-N
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Preparation Methods

Quadrosilan is synthesized through a series of reactions involving organosilicon chemistry. The synthetic route typically involves the cyclization of siloxane precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired cyclic structure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Quadrosilan undergoes various chemical reactions, including:

Scientific Research Applications

Quadrosilan has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound in organosilicon chemistry to study the behavior of silicon-containing compounds.

    Biology: Investigated for its estrogenic activity and potential effects on biological systems.

    Medicine: Used as an antigonadotropic agent in the treatment of prostate cancer.

    Industry: Utilized in the development of silicon-based materials and as a precursor for other organosilicon compounds.

Mechanism of Action

Quadrosilan exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens like estradiol. This binding leads to the activation of estrogen-responsive genes and subsequent biological effects. In the treatment of prostate cancer, this compound acts as an antigonadotropic agent, reducing the production of gonadotropins and thereby decreasing the levels of testosterone, which is essential for the growth of prostate cancer cells .

Comparison with Similar Compounds

Quadrosilan is unique among organosilicon compounds due to its specific structure and estrogenic activity. Similar compounds include:

Properties

IUPAC Name

2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQZMPQJXABFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063546, DTXSID601015701
Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Quadrosilan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2
Record name 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diphenylhexamethylcyclotetrasiloxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, hexamethyldiphenyl-
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Record name Quadrosilan [INN:BAN]
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Record name 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans-
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Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Quadrosilan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quadrosilan
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Record name QUADROSILAN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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